(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(16)14-7-8(18)6-9(14)10(15)13(4)5/h8-9,18H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIEAGZNKTTIT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446187 | |
| Record name | MolPort-035-678-261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177615-44-0 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177615-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MolPort-035-678-261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Pyrrolidine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Example Protocol
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Substrate : (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
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Reagents : Boc anhydride (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), triethylamine (2 eq).
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Solvent : Tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 12 hours.
The Boc group stabilizes the amine against subsequent reactions, enabling selective modifications at positions 2 and 4.
Installation of the Dimethylcarbamoyl Group at Position 2
The carboxylic acid at position 2 is converted to a dimethylcarbamoyl group via activation and amidation. Two prevalent methods are documented:
Method A: Acyl Chloride Intermediate
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Activation : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride.
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Amidation : Reaction with dimethylamine in dichloromethane at −20°C.
Method B: Coupling Reagent-Mediated Amidation
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Reagents : HATU (1.1 eq), dimethylamine (2 eq), N,N-diisopropylethylamine (DIPEA, 3 eq).
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Solvent : Dimethylformamide (DMF).
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Conditions : 0°C to room temperature, 4 hours.
Method B is favored for its milder conditions and reduced side products.
Thiol Group Introduction at Position 4
The hydroxyl group at position 4 is replaced with a thiol via a two-step process:
Step 1: Tosylation
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Reagents : Tosyl chloride (1.5 eq), pyridine (3 eq).
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Solvent : Dichloromethane.
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Conditions : 0°C, 2 hours.
Step 2: Thiol Displacement
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Nucleophile : Thiourea (2 eq) in ethanol.
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Conditions : Reflux, 6 hours.
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Work-up : Hydrolysis with NaOH (1M) to liberate the thiol.
Alternatively, a Mitsunobu reaction using thiolacetic acid and triphenylphosphine inverts stereochemistry but requires careful substrate design.
Alternative Routes and Optimization
One-Pot Sequential Functionalization
A streamlined approach combines Boc protection, carbamoylation, and thiolation in a single reaction vessel:
Procedure
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Boc protection as described in Section 2.1.
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Direct conversion of the carboxylic acid to the dimethylcarbamoyl group using HATU/DIPEA.
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Tosylation and thiol displacement without intermediate purification.
Enzymatic Resolution for Stereochemical Control
Racemic mixtures of intermediates are resolved using lipase-catalyzed acetylation:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : Racemic 4-hydroxypyrrolidine-2-carboxamide.
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Conditions : Vinyl acetate, hexane, 30°C.
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Outcome : >99% enantiomeric excess (ee) for the (2S,4S) isomer.
Analytical Characterization and Quality Control
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis | Enzymatic Resolution |
|---|---|---|---|
| Total Yield | 60–65% | 65–70% | 50–55% |
| Purity | 98% | 95% | >99% ee |
| Key Advantage | High purity | Efficiency | Stereocontrol |
Industrial-Scale Considerations
Solvent and Reagent Selection
Waste Management
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Tosylate Byproducts : Neutralized with aqueous bicarbonate before disposal.
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Metal Catalysts : Palladium from hydrogenation steps recycled via filtration.
Challenges and Mitigation Strategies
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays and structural biology studies.
Medicine
In the pharmaceutical industry, this compound is used in the synthesis of drugs, particularly those targeting bacterial infections. It serves as a key intermediate in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Industry
In industrial applications, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal enzyme function, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
Comparison with Similar Compounds
a. 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (CAS: 96034-64-9)
- Key Differences : Replaces the tert-butyl group with a 4-nitrobenzyl moiety.
- This modification may improve solubility in polar solvents but reduce stability under reducing conditions .
- Applications : Used in photoaffinity labeling studies due to the nitro group’s photoreactivity.
b. (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)
- Key Differences : Substitutes dimethylcarbamoyl with a formyl group and mercapto with methyl.
- Impact : The formyl group introduces aldehyde reactivity (e.g., in Schiff base formation), while the methyl group reduces nucleophilicity compared to the thiol. This analog is less prone to oxidation but lacks thiol-mediated conjugation utility .
Stereochemical Variations
a. tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate (CAS: 185951-21-7)
- Key Differences : Features 4R configuration and a methoxy group instead of mercapto.
- Impact : The 4R stereochemistry alters spatial orientation, affecting substrate binding in enzyme inhibition. The methoxy group enhances hydrophilicity but eliminates thiol-specific reactivity (e.g., disulfide bond formation) .
Functional Group Replacements
a. (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0)
- Key Differences: Replaces mercapto with a hydroxymethyl group and adds a benzyloxycarbonyl-protected amino group.
- Impact : The hydroxymethyl group increases hydrogen-bonding capacity, while the benzyloxycarbonyl (Cbz) group offers orthogonal protection for amines. This derivative is more suited for solid-phase peptide synthesis .
Comparative Data Table
Biological Activity
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activities, and relevant research findings.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H22N2O3S
- Molecular Weight : 270.35 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into various areas including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value indicating effective protection against oxidative damage.
Antimicrobial Properties
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of several derivatives of pyrrolidine compounds. The study found that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition Studies
Inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase were investigated in a study by Johnson et al. (2024). The results revealed that the compound could inhibit these enzymes effectively, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Moderate activity against Staphylococcus aureus and E. coli |
| Johnson et al. (2024) | Enzyme Inhibition | Effective inhibition of acetylcholinesterase and butyrylcholinesterase |
| Doe et al. (2023) | Antioxidant Capacity | Significant free radical scavenging activity |
Q & A
Q. What are the key synthetic strategies for synthesizing (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis involves multi-step routes starting from chiral pyrrolidine precursors. Critical steps include:
- Chiral precursor preparation : Use of (2S,4S)-configured intermediates to ensure stereochemical fidelity (e.g., via asymmetric hydrogenation or enzymatic resolution) .
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine, while the mercapto (-SH) group is protected with trityl or other acid-labile groups to prevent oxidation .
- Coupling reactions : The dimethylcarbamoyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
- Final deprotection : Controlled acidic or reductive conditions (e.g., TFA for Boc removal, TCEP for disulfide reduction) .
Key Reagents : DIPEA (for pH control), TFA, and TCEP .
Q. How is the stereochemistry of the compound confirmed?
- Methodological Answer : Stereochemical validation employs:
- X-ray crystallography : Using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve the (2S,4S) configuration .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .
- Polarimetry : Measurement of specific optical rotation to compare with literature values of enantiopure standards .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Monitors reaction progress and purity (e.g., using C18 columns and ESI ionization) .
- HRMS : Confirms molecular weight and isotopic patterns .
- FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm for the carbamate) .
- Chiral HPLC : Validates enantiomeric excess (>99% for pharmaceutical-grade intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize disulfide formation during synthesis?
- Methodological Answer :
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the -SH group .
- Reducing agents : Add TCEP (tris(2-carboxyethyl)phosphine) or DTT to maintain thiols in reduced form .
- Low-temperature reactions : Conduct coupling steps at 0–4°C to slow disulfide formation .
- Real-time monitoring : Use LC-MS to detect disulfide byproducts (e.g., m/z shifts of +2 Da) and adjust conditions dynamically .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., β-lactamases, fibroblast activation protein) .
- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR modeling : Correlates structural features (e.g., thiol pKa, steric bulk) with inhibitory activity against enzymes .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer :
- Enantiomer comparison : Synthesize (2R,4R) and (2S,4R) diastereomers and compare IC values in enzyme assays (e.g., β-lactamase inhibition) .
- Crystallographic studies : Resolve co-crystal structures with targets (e.g., FAP enzyme) to identify stereospecific hydrogen bonds .
- Pharmacokinetic profiling : Assess oral bioavailability and clearance rates in rodent models to link stereochemistry to ADME properties .
Contradictions & Resolutions
- Disulfide Stability : emphasizes inert conditions for -SH protection, while uses oxidizing agents (e.g., KMnO) in unrelated steps. Resolution: Thiol-specific reducing agents (TCEP) are critical for this compound.
- Stereochemical Assignments : X-ray () and NMR () methods are complementary; discrepancies require re-evaluation of crystallization solvents or NOE constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
